Foslevodopa/Foscarbidopa Subcutaneous Infusion Maintains Equivalent Levodopa Exposure to LCIG with Lower Pharmacokinetic Fluctuation
In a randomized, open-label, 2-way crossover study comparing 24-hour continuous subcutaneous infusion of foslevodopa/foscarbidopa to 24-hour LCIG jejunal delivery in 20 healthy volunteers, foslevodopa/foscarbidopa provided comparable levodopa exposure to LCIG over the 24-hour delivery period as assessed by AUC and degree of fluctuation (DOF) parameters. The differences in mean AUC ranged from 1% to 8% between the two regimens [1]. Notably, the degree of fluctuation of levodopa was lower for foslevodopa/foscarbidopa compared to LCIG, with mean DOF values of 0.32 versus 0.50, respectively [2].
| Evidence Dimension | Levodopa pharmacokinetic fluctuation (Degree of Fluctuation, DOF) |
|---|---|
| Target Compound Data | Mean DOF = 0.32 |
| Comparator Or Baseline | LCIG (Levodopa-Carbidopa Intestinal Gel) mean DOF = 0.50 |
| Quantified Difference | 36% lower fluctuation (0.32 vs. 0.50) |
| Conditions | Randomized, open-label, 2-way crossover study; 20 healthy volunteers; 24-hour continuous SC infusion to abdomen vs. 24-hour LCIG jejunal delivery via nasogastric tube |
Why This Matters
Lower pharmacokinetic fluctuation indicates more stable levodopa plasma concentrations, which is associated with reduced motor complications in Parkinson's disease patients.
- [1] Rosebraugh M, Facheris M. Foslevodopa/foscarbidopa Subcutaneous Infusion Maintains Similar Levodopa Exposure to Levodopa-Carbidopa Intestinal Gel Delivered to the Jejunum when Infused for 24-hours (P1-11.003). Neurology. 2023;100(17_supplement_2):1318. View Source
- [2] Savaryn JP, et al. Metabolite profiling of foslevodopa/foscarbidopa in plasma of healthy human participants by LC-HRMS indicates no major differences compared to administration of levodopa/carbidopa intestinal gel. Pharmacol Res Perspect. 2024;12(2):e1190. View Source
